Evifacotrep is synthesized through advanced organic chemistry techniques and is categorized under small molecule drugs. Its development is part of ongoing research aimed at finding effective treatments for conditions such as chronic pain and other sensory disorders.
The synthesis of Evifacotrep involves several key steps, typically employing multi-step organic synthesis techniques. The primary methods include:
The synthesis pathway often includes the formation of critical intermediates that undergo further transformations to yield Evifacotrep. Detailed reaction schemes typically illustrate the stepwise approach taken during synthesis.
Evifacotrep's molecular structure can be represented by its chemical formula, which includes various functional groups that contribute to its pharmacological activity. The compound's three-dimensional conformation is crucial for its interaction with the TRPC5 channel.
Evifacotrep participates in several chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:
Each reaction is characterized by specific conditions, including temperature, catalysts, and solvent systems, which are critical for achieving high yields.
The mechanism of action of Evifacotrep involves antagonism of the TRPC5 ion channel. By inhibiting this channel, Evifacotrep modulates calcium influx into cells, which can alter neuronal signaling pathways associated with pain perception and sensory processing.
Relevant data from stability studies are crucial for understanding how Evifacotrep behaves under physiological conditions.
Evifacotrep is primarily explored for its applications in:
TRPC4 and TRPC5 channels constitute calcium-permeable nonselective cation channels predominantly expressed within corticolimbic brain regions responsible for emotional processing, fear responses, and cognitive functions. Quantitative analysis reveals TRPC4 and TRPC5 collectively represent approximately 65% of all transient receptor potential canonical channel expression in the adult rodent brain, with particularly high density observed in the prefrontal cortex, hippocampus, amygdala, and hypothalamus [8]. These channels function as critical signaling hubs activated downstream of Gq-protein-coupled receptor stimulation and phospholipase C activation, facilitating calcium influx that modulates neuronal excitability, synaptic plasticity, and gene expression profiles [1] [4].
Pathophysiological research implicates dysfunctional TRPC4/TRPC5 signaling in multiple neurological disease states. Elevated expression and hyperactivity of these channels correlate with abnormal fear processing, anxiety-like behaviors, and depression pathophysiology in preclinical models [4] [6]. Genetic ablation studies demonstrate that TRPC4 knockout mice exhibit significantly reduced anxiety behaviors and impaired fear conditioning, while TRPC5 deletion attenuates innate fear responses to predator odors [4]. Beyond psychiatric conditions, TRPC4/TRPC5 channels participate in neurodegenerative processes, including excitotoxic neuronal death following ischemic stroke and calcium dysregulation in Alzheimer's disease pathology [1] [6]. The channels' role extends to modulating neuroinflammatory pathways through astrocyte activation and cytokine production, establishing them as multifaceted therapeutic targets [6].
Table 1: TRPC Subtype Expression and Functional Roles in Neurological Systems
TRPC Subtype | Relative Brain Expression | Key Neurophysiological Functions | Implicated Pathologies |
---|---|---|---|
TRPC1 | ~12% | Neuronal protection, store-operated calcium entry | Neurodegeneration, ischemic damage |
TRPC3 | ~18% | Neurite outgrowth, synaptic transmission | Cerebellar ataxia, anxiety |
TRPC4 | ~41% | Fear conditioning, emotional valence, neuronal excitability | Anxiety disorders, depression |
TRPC5 | ~24% | Innate fear responses, growth cone guidance | Depression, epilepsy |
TRPC6 | ~5% | Neuronal survival, dendritic morphology | Stroke, traumatic brain injury |
The therapeutic targeting of transient receptor potential channels represents a fascinating evolution in neuropharmacology, originating from sensory neurobiology discoveries. Seminal research in Drosophila melanogaster identified the transient receptor potential gene mutation causing impaired vision, revealing the founding member of this ion channel superfamily [7]. This breakthrough established the conceptual framework for mammalian transient receptor potential channel investigation, leading to the identification of seven subfamilies comprising 28 distinct channels with diverse activation mechanisms and physiological functions [3] [9].
Early pharmacological efforts concentrated on transient receptor potential vanilloid 1 antagonists following the characterization of capsaicin-sensitive pathways in nociception. Despite promising analgesic effects in preclinical models, clinical development encountered significant challenges, particularly temperature dysregulation and impaired noxious heat sensation [10]. These limitations prompted exploration of alternative transient receptor potential canonical modulators with potentially more favorable therapeutic profiles. The discovery of Pyr3 as a selective TRPC3 inhibitor and subsequent development of ML204 for TRPC4 inhibition established proof-of-concept for subtype-specific transient receptor potential canonical blockade [4]. HC-070 emerged as a dual TRPC4/TRPC5 antagonist demonstrating significant anxiolytic and antidepressant effects in rodent models without affecting locomotor activity, validating this pharmacological approach for neuropsychiatric indications [4].
The clinical translation of transient receptor potential canonical inhibitors achieved a milestone with BI 1358894, a potent TRPC4/5 inhibitor that successfully completed Phase I trials. This compound demonstrated attenuated physiological and psychological responses to anxiety-provoking stimuli in healthy volunteers and modified activation patterns in emotional processing brain regions during functional neuroimaging [4]. These clinical findings established the therapeutic plausibility of TRPC4/5 inhibition and provided impetus for developing next-generation compounds with optimized pharmacokinetic and binding properties.
Table 2: Key Milestones in TRPC Therapeutic Development
Year Range | Development Phase | Key Advances | Representative Compounds |
---|---|---|---|
1969-1990 | Target Identification | Drosophila trp mutation discovery, mammalian TRPC homology cloning | N/A |
1991-2005 | Mechanism Exploration | TRPC calcium signaling characterization, behavioral phenotyping of knockout models | SKF96365 (non-selective) |
2006-2015 | Selective Inhibitor Development | High-throughput screening campaigns, structure-activity relationship studies | Pyr3 (TRPC3), ML204 (TRPC4) |
2016-Present | Clinical Translation | Phase I trials for CNS indications, advanced compound optimization | HC-070, BI 1358894, Evifacotrep |
Within the expanding landscape of transient receptor potential canonical channel inhibitors, Evifacotrep (developmental code: compound 100 from patent WO2020061162) occupies a distinctive position due to its specific chemical architecture and binding characteristics. The compound features a difluorophenyl pyrazole core linked to a thiazolidine acetonitrile moiety, creating a compact molecular structure with molecular weight of 441.77 g/mol [2] [5]. This configuration enables potent inhibition of both TRPC4 and TRPC5 homomeric channels, as well as TRPC4-TRPC5 heterotetrameric complexes, with half-maximal inhibitory concentration values consistently below 50 nanomolar in recombinant expression systems [2]. Evifacotrep's solubility profile (55 mg/mL in dimethyl sulfoxide) facilitates in vitro and preclinical investigation of TRPC4/TRPC5-mediated signaling without requiring complex formulation approaches [5].
Comparative pharmacological analysis positions Evifacotrep as a significant advancement beyond earlier generation inhibitors. The compound demonstrates approximately 20-fold greater potency than HC-070 in cellular electrophysiology assays measuring TRPC5-mediated currents [4]. Unlike non-selective cation channel blockers such as gadolinium or 2-aminoethoxydiphenyl borate, Evifacotrep maintains selectivity over related transient receptor potential canonical subtypes, particularly TRPC3 and TRPC6, at therapeutic concentrations [1] [2]. This selectivity profile minimizes off-target effects on cardiovascular and renal systems where other transient receptor potential canonical channels significantly contribute to physiological function. Furthermore, Evifacotrep exhibits negligible activity against non-transient receptor potential canonical calcium channels, including voltage-gated calcium channels and store-operated calcium entry complexes, preserving physiological calcium signaling while inhibiting pathological TRPC4/TRPC5 hyperactivity [1] [5].
Current research applications prioritize Evifacotrep for investigating TRPC4/TRPC5 contributions to neurological disease mechanisms. In cellular models, 1 micromolar Evifacotrep significantly inhibits growth and proliferation in TRPC4-overexpressing cell lines, suggesting potential antitumor effects in TRPC4-expressing gliomas [2] [6]. In experimental models of neuropsychiatric conditions, Evifacotrep and related compounds attenuate fear-conditioned freezing and anxiety-like behaviors without sedative side effects [4] [6]. The compound's chemical tractability enables structural optimization for enhanced blood-brain barrier penetration, addressing a significant limitation of earlier TRPC inhibitors. These pharmacological advantages establish Evifacotrep as both a valuable research tool for elucidating TRPC4/TRPC5 neurobiology and a promising lead compound for developing targeted therapeutics against neurological disorders characterized by calcium signaling dysregulation.
Table 3: Comparative Molecular Properties of TRPC4/5 Inhibitors
Molecular Property | Evifacotrep | HC-070 | ML204 | BI 1358894 |
---|---|---|---|---|
Molecular Weight (g/mol) | 441.77 | 440.91 | 349.83 | Not available |
TRPC4 IC₅₀ (nM) | ≤50 | ~1000 | ~500 | ≤100 |
TRPC5 IC₅₀ (nM) | ≤50 | ~1100 | >10,000 | ≤100 |
TRPC3 Selectivity | >100-fold | >10-fold | >100-fold | >100-fold |
Chemical Core Structure | Difluorophenyl pyrazole | Dihydropyrazole | Quinoline | Not available |
Solubility (DMSO) | 55 mg/mL | >20 mg/mL | >20 mg/mL | Not available |
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: